molecular formula C6H8N4 B054310 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 122799-95-5

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B054310
CAS No.: 122799-95-5
M. Wt: 136.15 g/mol
InChI Key: OALFQLAIPMSUAW-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydrazine derivatives. One common method includes the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate . This method yields the desired pyrazole derivative under mild conditions and with high efficiency.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine derivatives, aldehydes, and ketones. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol or methanol .

Major Products

The major products formed from reactions involving this compound include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are of interest for their potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile include:

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 1-position and the amino group at the 3-position provide unique steric and electronic properties that can be exploited in the design of new compounds with desired biological activities .

Properties

IUPAC Name

3-amino-1-ethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALFQLAIPMSUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444595
Record name 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122799-95-5
Record name 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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